molecular formula C11H20N2O3 B7498308 Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate

Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate

カタログ番号 B7498308
分子量: 228.29 g/mol
InChIキー: PGAKOHHMCHIMBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. It has been identified as a potential anticancer drug due to its ability to inhibit ribosomal RNA (rRNA) synthesis, which is essential for cancer cell growth and proliferation.

作用機序

Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate targets Pol I transcription, which is responsible for the synthesis of rRNA. By inhibiting Pol I transcription, Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate reduces the production of rRNA, which is required for ribosome biogenesis and protein synthesis. This results in the induction of DNA damage response pathways, leading to cell cycle arrest and apoptosis in cancer cells with high levels of rRNA synthesis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate has been shown to have other biochemical and physiological effects. Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate has been found to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. It has also been shown to have anti-inflammatory effects in preclinical models of inflammatory bowel disease.

実験室実験の利点と制限

One advantage of Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate is its selectivity for cancer cells with high levels of rRNA synthesis. This allows for targeted therapy with reduced toxicity to normal cells. However, Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate has limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy in clinical settings.

将来の方向性

For Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate research include the development of more potent and selective Pol I inhibitors, as well as the identification of biomarkers to predict response to Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate therapy. Additionally, the combination of Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate with other anticancer drugs, such as DNA-damaging agents, is an area of active research. Finally, the potential use of Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate in other diseases, such as tuberculosis and inflammatory bowel disease, warrants further investigation.
Conclusion:
In conclusion, Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate is a promising anticancer drug that selectively targets Pol I transcription and rRNA synthesis. Its potent antitumor activity and potential use in other diseases make it an area of active research. However, further studies are needed to optimize its efficacy and safety in clinical settings.

合成法

The synthesis of Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate involves the reaction of 2-amino-5-methylhexanoic acid with cyclohexyl isocyanate to form 2-[cyclohexylcarbamoyl(methyl)amino]pentanoic acid. The resulting compound is then esterified with methyl chloroacetate to produce methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate. The synthesis of Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate has been optimized to yield high purity and high yield.

科学的研究の応用

Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate has been extensively studied for its potential as an anticancer drug. It has been shown to selectively target cancer cells with high levels of rRNA synthesis, while sparing normal cells with lower levels of rRNA synthesis. Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate has been tested in preclinical models of various cancer types, including breast, ovarian, and pancreatic cancer. In these models, Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate has demonstrated potent antitumor activity, both as a single agent and in combination with other anticancer drugs.

特性

IUPAC Name

methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-13(8-10(14)16-2)11(15)12-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAKOHHMCHIMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。